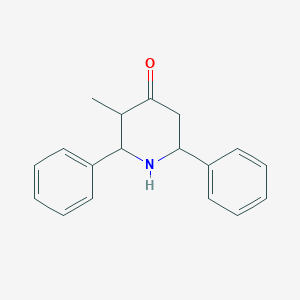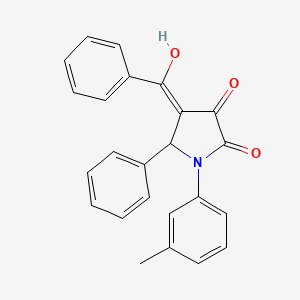
N-3-isoxazolyl-3-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-isoxazolyl-3-phenoxybenzamide (IPB) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. IPB has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Mécanisme D'action
N-3-isoxazolyl-3-phenoxybenzamide exerts its inhibitory effect on protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to a decrease in cellular CK2 activity. The inhibition of CK2 activity by this compound has been shown to result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effect on CK2 activity, this compound has been shown to induce autophagy, a cellular process involved in the degradation of damaged cellular components. This compound has also been found to modulate the expression of various genes involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-3-isoxazolyl-3-phenoxybenzamide in lab experiments is its ability to selectively inhibit the activity of CK2, making it a valuable tool in the study of CK2-mediated cellular processes. However, the use of this compound in lab experiments is limited by its low solubility in aqueous solutions, which can affect its bioavailability and potency.
Orientations Futures
There are several future directions for research on N-3-isoxazolyl-3-phenoxybenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of CK2 in various biological processes, including cancer development and progression. Additionally, the potential use of this compound as a therapeutic agent for cancer treatment warrants further investigation.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. The synthesis method of this compound involves the reaction of 3-phenoxybenzoyl chloride with hydroxylamine hydrochloride to produce 3-phenoxybenzohydroxamic acid, which is then treated with sodium hydroxide and isoxazole to yield this compound. Despite its limitations, this compound has the potential to be a valuable therapeutic agent for cancer treatment and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-3-isoxazolyl-3-phenoxybenzamide involves the reaction of 3-phenoxybenzoyl chloride with hydroxylamine hydrochloride to produce 3-phenoxybenzohydroxamic acid. This intermediate is then treated with sodium hydroxide and isoxazole to yield this compound. The purity of this compound can be improved through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
N-3-isoxazolyl-3-phenoxybenzamide has been used in various scientific research studies due to its ability to selectively inhibit the activity of protein kinase CK2, a key regulator of cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(1,2-oxazol-3-yl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-16(17-15-9-10-20-18-15)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-11H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOPUVKTBPAJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-3-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5426172.png)
![3-ethyl-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-4-carboxamide](/img/structure/B5426173.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol](/img/structure/B5426181.png)
![N-[4-(diethylamino)benzyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5426196.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5426204.png)

![methyl 4-{[(3-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5426218.png)


![2-{[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5426249.png)
![[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B5426263.png)

![2-({[2-(difluoromethoxy)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5426275.png)
![1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5426287.png)